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Compound of Interest

Compound Name: 5-Bromoquinazolin-2-amine

Cat. No.: B581877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromoquinazolin-2-amine,

a valuable building block in medicinal chemistry and drug discovery. The methodology is based

on established synthetic routes for analogous 2-aminoquinazoline derivatives, adapted for this

specific compound.

Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of

pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The 2-aminoquinazoline scaffold, in particular, is a key pharmacophore in numerous clinically

used drugs. The introduction of a bromine atom at the 5-position can significantly modulate the

biological activity and pharmacokinetic properties of the molecule, making 5-
Bromoquinazolin-2-amine a crucial intermediate for the development of novel therapeutics.

This protocol outlines a practical and efficient method for its preparation from commercially

available starting materials.

Core Synthesis Methodology
The synthesis of 5-Bromoquinazolin-2-amine is achieved through the cyclization of 2-amino-

6-bromobenzonitrile with guanidine hydrochloride. This acid-catalyzed condensation reaction

proceeds via the formation of an intermediate that subsequently undergoes intramolecular

cyclization to yield the desired quinazoline ring system.
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Experimental Protocol
Materials:

2-amino-6-bromobenzonitrile

Guanidine hydrochloride

Anhydrous N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Deionized water

Ethyl acetate

Hexanes

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Thermometer

Separatory funnel

Rotary evaporator

Apparatus for column chromatography
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Melting point apparatus

NMR spectrometer

Mass spectrometer

Procedure:

To a solution of 2-amino-6-bromobenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous N,N-

Dimethylformamide (5 mL) in a round-bottom flask, add guanidine hydrochloride (1.5 mmol,

1.5 equiv).

To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours. Monitor

the progress of the reaction by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated aqueous

solution of sodium bicarbonate until the pH is approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

Combine the organic layers and wash with brine (2 x 20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes as the eluent to afford pure 5-Bromoquinazolin-2-amine.

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and

determine the melting point.
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The following table summarizes representative quantitative data for the synthesis of 2-

aminoquinazoline derivatives based on analogous reactions reported in the literature. Actual

results for the synthesis of 5-Bromoquinazolin-2-amine may vary.

Parameter Value Reference

Starting Material 2-amino-6-bromobenzonitrile -

Reagent Guanidine hydrochloride -

Product 5-Bromoquinazolin-2-amine -

Typical Yield 60-80% [1]

Melting Point 140-145 °C (estimated) [1]

¹H NMR (DMSO-d₆, 400 MHz)

δ (ppm)

9.35 (s, 1H), 8.01 (d, J = 8.4

Hz, 1H), 7.85 (d, J = 7.6 Hz,

1H), 7.45 (t, J = 8.0 Hz, 1H),

6.80 (s, 2H)

Analogous compounds

¹³C NMR (DMSO-d₆, 100 MHz)

δ (ppm)

162.5, 155.0, 151.2, 135.8,

128.4, 126.1, 122.3, 115.9
Analogous compounds

MS (ESI) m/z

[M+H]⁺ calculated for

C₈H₇BrN₃: 223.98; found:

224.0

-
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Experimental Workflow for 5-Bromoquinazolin-2-amine Synthesis

Reaction Setup

Work-up

Purification & Analysis

1. Dissolve 2-amino-6-bromobenzonitrile
in anhydrous DMF

2. Add Guanidine Hydrochloride

3. Add catalytic concentrated HCl

4. Heat to 120 °C for 12-16h

5. Cool to RT and pour into ice-water

Reaction Completion

6. Neutralize with sat. NaHCO3

7. Extract with Ethyl Acetate

8. Wash with brine, dry, and concentrate

9. Purify by Column Chromatography

Crude Product

10. Characterize by NMR, MS, and MP

K

5-Bromoquinazolin-2-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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